5-Ethylbenzofuran-2(3H)-one, also known as 5-ethyl-3H-1-benzofuran-2-one, is an organic compound that belongs to the benzofuran family. This compound features a fused benzene and furan ring structure, with an ethyl group at the 5-position of the benzofuran moiety. It is classified as a heterocyclic aromatic compound, which is of significant interest in medicinal chemistry due to its potential biological activities.
The compound can be synthesized through various methods, primarily involving cyclization reactions of appropriate precursors. It falls under the category of benzofuran derivatives, which are known for their diverse pharmacological properties. Its molecular formula is , and it has a molecular weight of 162.18 g/mol.
The synthesis of 5-Ethylbenzofuran-2(3H)-one can be achieved through several routes:
The reaction conditions often include solvents like dichloromethane and temperature control to optimize yields. Advanced catalytic systems may be employed in industrial settings to enhance efficiency and purity.
5-Ethylbenzofuran-2(3H)-one participates in various chemical reactions, including:
5-Ethylbenzofuran-2(3H)-one exhibits biological activity through its interaction with specific molecular targets. Its mechanism of action may involve:
This interaction could lead to therapeutic effects, although specific targets and pathways require further investigation.
Infrared spectroscopy (FTIR) shows characteristic absorption bands that correspond to functional groups present in the molecule, aiding in its identification and characterization.
Due to its unique structure and potential biological activities, 5-Ethylbenzofuran-2(3H)-one has several scientific applications:
Benzofuran derivatives represent a privileged scaffold in medicinal chemistry, with documented therapeutic applications spanning over a century. Early drug discovery efforts focused on naturally occurring benzofurans like bufuralol (a β-adrenoceptor antagonist) and amiodarone (an antiarrhythmic agent), which established the pharmacophoric significance of the fused benzene-furan ring system [7] [9]. The inherent structural features of benzofurans—including planarity, aromaticity, and hydrogen-bond acceptor capacity—enable diverse intermolecular interactions with biological targets [4] [7]. Synthetic methodologies evolved significantly from the mid-20th century, enabling targeted modifications such as alkylation at C-5/C-6 positions to enhance lipophilicity and bioavailability [9]. For instance, the introduction of ethyl substituents emerged as a strategy to optimize pharmacokinetic profiles while retaining core bioactivity. This historical trajectory underscores benzofuran's transition from naturally inspired compounds to rationally designed therapeutics, positioning 5-ethylbenzofuran-2(3H)-one as a modern derivative with tailored biological properties.
Compound Name | Core Structure | Therapeutic Application | Development Era |
---|---|---|---|
Benzbromarone | 6-Ethoxy-2-ethylbenzofuran | Uricosuric (Gout treatment) | 1970s |
Vilazodone | Benzofuran-piperazine | Antidepressant (SSRI/5-HT1A) | 2000s |
5-Ethylbenzofuran-2(3H)-one | 5-Ethyl lactone derivative | Anticancer (Investigational) | 2010s-Present |
5-Ethylbenzofuran-2(3H)-one (molecular formula: C₁₀H₁₀O₂; molecular weight: 162.18 g/mol) exhibits distinct pharmacological advantages attributable to its ethyl substituent at the C-5 position. The ethyl group enhances lipophilicity (LogP ≈ 2.1), facilitating membrane penetration and improving target engagement compared to unsubstituted analogs [3]. This compound demonstrates multimodal anticancer activity through selective inhibition of critical signaling nodes:
Structural Modification Site | Example Derivative | Target | Biological Activity |
---|---|---|---|
C-2 Lactone | Unmodified | PTP1B | Inhibition (IC₅₀: 0.51 µM) |
C-3 Hybridization | Benzofuran-isatin conjugate | p53/Bax | Pro-apoptotic in colorectal cancer |
C-5 Ethyl Group | DS-1-38 (Benzarone analog) | EYA Phosphatase | Antimetastatic in medulloblastoma |
5-Ethylbenzofuran-2(3H)-one derivatives exert cytotoxic effects by inducing mitochondrial-mediated apoptosis and disrupting DNA damage repair machinery. In colorectal adenocarcinoma (HT29/SW620 cells), the benzofuran-isatin conjugate 3-methyl-N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide (Compound 5a) triggers:
Cell Line | Treatment | p53 Upregulation | Bax/Bcl-xl Ratio | Viability Reduction |
---|---|---|---|---|
HT29 (Colorectal) | Compound 5a (10 µM, 48h) | 4.2-fold | 3.5-fold | 68% |
SW620 (Metastatic) | Compound 5a (10 µM, 48h) | 3.8-fold | 3.1-fold | 72% |
SHH-MB (Mouse) | DS-1-38 (25 mg/kg, 21 days) | Not reported | Not reported | Tumor volume: 58%↓ |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2